molecular formula C27H23N3O6S B2613791 N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 23538-91-2

N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B2613791
CAS No.: 23538-91-2
M. Wt: 517.56
InChI Key: SQEUWXAHNQQFKO-UHFFFAOYSA-N
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Description

N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes two isoindole-1,3-dione groups attached to a central sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of Isoindole-1,3-dione Groups: The initial step involves the preparation of isoindole-1,3-dione groups through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Attachment to Sulfonamide: The isoindole-1,3-dione groups are then linked to a sulfonamide backbone. This is achieved by reacting the isoindole-1,3-dione intermediates with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various N-substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for the development of enzyme inhibitors and receptor modulators.

Industry

In the materials science industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzenesulfonamide
  • N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-chlorobenzenesulfonamide

Uniqueness

Compared to similar compounds, N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is unique due to the presence of the 4-methyl group on the benzene ring. This methyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6S/c1-18-10-12-19(13-11-18)37(35,36)28(14-16-29-24(31)20-6-2-3-7-21(20)25(29)32)15-17-30-26(33)22-8-4-5-9-23(22)27(30)34/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEUWXAHNQQFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCN2C(=O)C3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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